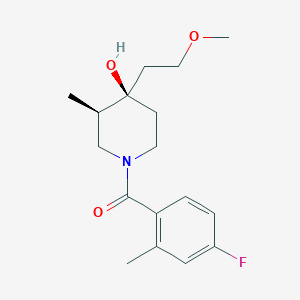

![molecular formula C10H13N3O2 B5526102 2-[2-氧代-2-(1-吡咯烷基)乙氧基]嘧啶](/img/structure/B5526102.png)

2-[2-氧代-2-(1-吡咯烷基)乙氧基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine and its derivatives involves thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, leading to the formation of (2-oxo-1-pyrrolidinyl)pyrimidines. Subsequent reactions with sodium salts of acetone or acetophenone oximes yield pyrimidinylketoximes, highlighting a versatile approach to synthesizing this class of compounds (Danagulyan et al., 1993). Further advancements include the reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine, demonstrating a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, confirmed through spectroscopy and X-ray structural analysis (Smolobochkin et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of related pyrimidine derivatives reveals various conformational states. For instance, the pyrimidine ring in some compounds adopts a flattened-boat conformation, with hydrogen bonding playing a crucial role in stabilizing the structure. This is evident in the study of methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, where hydrogen bonds form a two-dimensional network (Thenmozhi et al., 2009).

科学研究应用

嘧啶衍生物的合成和性质

合成技术:研究重点在于开发嘧啶衍生物的新型合成技术,包括在无溶剂条件下进行的微波介导合成,突出了此类方法的效率和环境效益 (J. Vanden Eynde 等人,2001 年)。这些技术对于生成具有潜在生物学和药学应用的嘧啶化合物至关重要。

生物活性:一些嘧啶化合物已被探索其生物活性。例如,衍生物对细菌、真菌和肿瘤细胞表现出抑制作用,表明它们在开发新的治疗剂方面具有潜力 (Petra Černuchová 等人,2005 年)。该研究途径对于识别新药和了解嘧啶化合物的生物活性至关重要。

抗病毒和抗肿瘤应用:一些研究集中于嘧啶衍生物的抗病毒和抗肿瘤潜力。例如,新型吡咯并[2,3-d]嘧啶已被合成作为非经典抗叶酸剂,靶向胸苷酸和嘌呤核苷酸的生物合成,对各种肿瘤细胞系表现出有效的抗增殖作用 (Yi Liu 等人,2015 年)。这些发现强调了嘧啶衍生物在癌症治疗中的治疗潜力。

作用机制

The mechanism of action of “2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine” in the context of adsorption involves its critical involvement of C=O and C–O functional groups . Kinetic assessments suggested that the rare earth ions’ adsorption onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .

属性

IUPAC Name |

2-pyrimidin-2-yloxy-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMYKYVYRNTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yloxy)-1-(pyrrolidin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

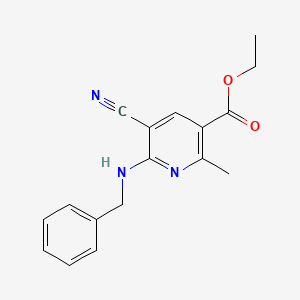

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

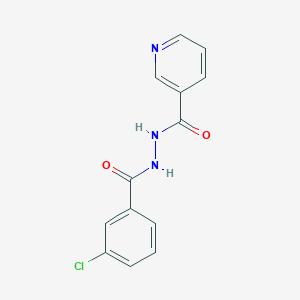

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)